![molecular formula C16H24N2O3 B2453833 1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 2034304-86-2](/img/structure/B2453833.png)
1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the tert-butyl group and the hydroxyoxolan moiety in its structure suggests potential unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves the reaction of 4-tert-butylphenyl isocyanate with a suitable hydroxyoxolan derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The hydroxyoxolan group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-tert-butylphenyl)-3-[(3-hydroxypropyl)urea]
- 1-(4-tert-butylphenyl)-3-[(3-hydroxyethyl)urea]
- 1-(4-tert-butylphenyl)-3-[(3-hydroxybutyl)urea]
Uniqueness
1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is unique due to the presence of the hydroxyoxolan moiety, which may impart distinct chemical and biological properties compared to other similar urea derivatives. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)12-4-6-13(7-5-12)18-14(19)17-10-16(20)8-9-21-11-16/h4-7,20H,8-11H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAKRWKVOZYSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
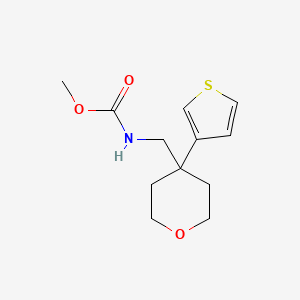
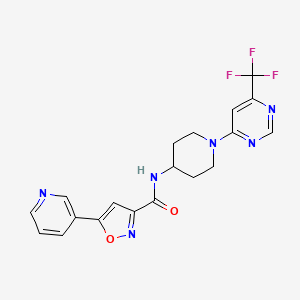
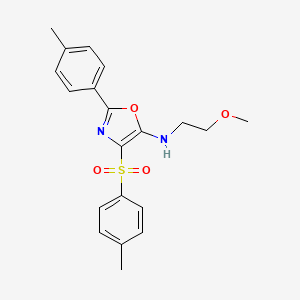
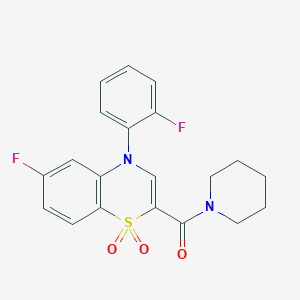
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2453756.png)
![1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2453762.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2453763.png)

![6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2453765.png)
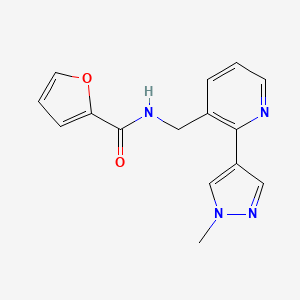
![8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2453767.png)
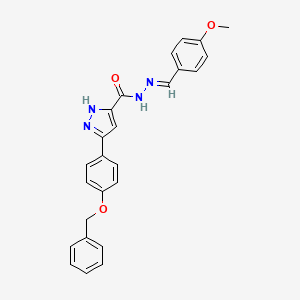
![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2453771.png)
![methyl 3-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453773.png)
